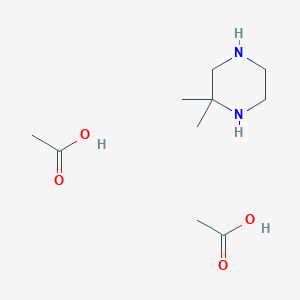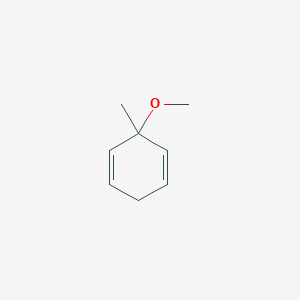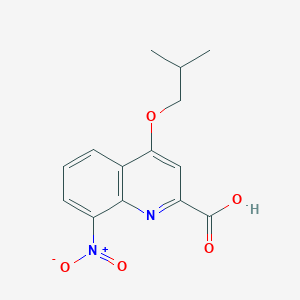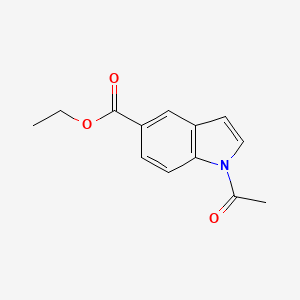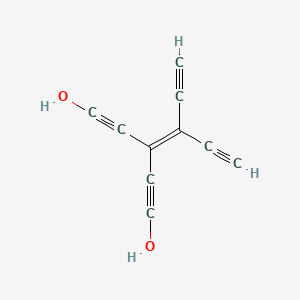
3-(Penta-1,4-diyn-3-ylidene)penta-1,4-diyne-1,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Penta-1,4-diyn-3-ylidene)penta-1,4-diyne-1,5-diol is a unique organic compound characterized by its multiple triple bonds and hydroxyl groups. This compound belongs to the class of alkynes and is known for its distinctive structure, which includes two penta-1,4-diyne units connected by a central carbon atom. The presence of multiple triple bonds and hydroxyl groups makes this compound highly reactive and of significant interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Penta-1,4-diyn-3-ylidene)penta-1,4-diyne-1,5-diol typically involves the reaction of propargyl bromide with acetylene Grignard reagents in the presence of copper(I) chloride. This reaction is carried out in tetrahydrofuran (THF) as the solvent, followed by flash distillation and gas-liquid chromatography (GLC) to isolate the desired product . An improved method involves using propargyl tosylate instead of propargyl bromide and copper(I) bromide instead of copper(I) chloride, which results in fewer by-products and higher yields .
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its specialized applications and the complexity of its synthesis. the methods used in laboratory settings can be scaled up with appropriate modifications to reaction conditions and purification techniques to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
3-(Penta-1,4-diyn-3-ylidene)penta-1,4-diyne-1,5-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, resulting in alkenes or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting hydroxyl groups to halides.
Major Products
The major products formed from these reactions include diketones, carboxylic acids, alkenes, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(Penta-1,4-diyn-3-ylidene)penta-1,4-diyne-1,5-diol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the development of advanced materials, such as conductive polymers and nanomaterials, due to its unique electronic properties.
Mecanismo De Acción
The mechanism by which 3-(Penta-1,4-diyn-3-ylidene)penta-1,4-diyne-1,5-diol exerts its effects involves the formation of reactive intermediates, such as diradicals or carbocations, during chemical reactions. These intermediates can interact with molecular targets, such as DNA or proteins, leading to various biological effects. For example, the compound’s ability to generate ROS can result in oxidative damage to cellular components, ultimately inducing apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Pentadiyne: A structural isomer with similar reactivity but lacking the central carbon and hydroxyl groups.
Penta-1,3-diyne: Another isomer with different positioning of the triple bonds, resulting in distinct chemical properties.
Penta-1,2-dien-4-yne: A related compound with a combination of double and triple bonds, exhibiting unique reactivity.
Uniqueness
3-(Penta-1,4-diyn-3-ylidene)penta-1,4-diyne-1,5-diol is unique due to its combination of multiple triple bonds and hydroxyl groups, which confer high reactivity and versatility in chemical synthesis
Propiedades
Número CAS |
823813-75-8 |
|---|---|
Fórmula molecular |
C10H4O2 |
Peso molecular |
156.14 g/mol |
Nombre IUPAC |
3-penta-1,4-diyn-3-ylidenepenta-1,4-diyne-1,5-diol |
InChI |
InChI=1S/C10H4O2/c1-3-9(4-2)10(5-7-11)6-8-12/h1-2,11-12H |
Clave InChI |
SPRBKFWBUHHZHO-UHFFFAOYSA-N |
SMILES canónico |
C#CC(=C(C#CO)C#CO)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2(5H)-Furanone, 4-[(2-methoxyethoxy)methoxy]-](/img/structure/B14219016.png)
![3-Pyridinecarbonitrile, 6-[3-(4-methoxyphenyl)-1-piperidinyl]-](/img/structure/B14219022.png)
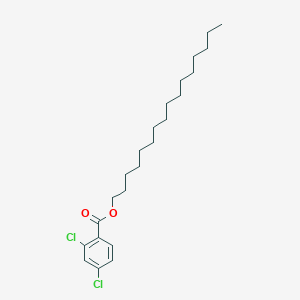
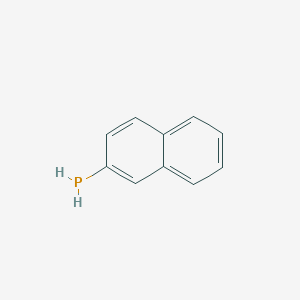
![{2-[4-(Morpholine-4-sulfonyl)phenoxy]-1,3-phenylene}dimethanamine](/img/structure/B14219028.png)
![1-[(4-Bromophenyl)ethynyl]-2-chlorobenzene](/img/structure/B14219032.png)
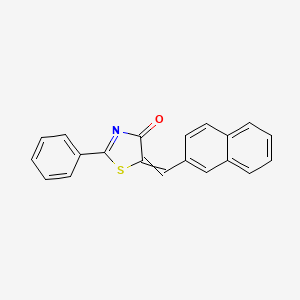
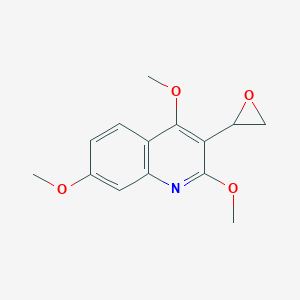
![lithium;methoxy-[[methoxy(dimethyl)silyl]methyl]-dimethylsilane](/img/structure/B14219060.png)
![(2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indol-1-yl)(phenyl)methanone](/img/structure/B14219074.png)
